Schisandrin B

説明

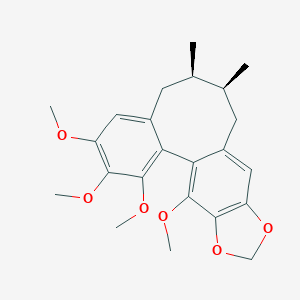

Gomisin N is a dibenzocyclooctadiene lignan predominantly found in Schisandra chinensis fruits, where it is the most abundant lignan . Structurally, it belongs to the schisandrin B family, characterized by a central cyclooctadiene ring substituted with methoxy, methyl, and hydroxyl groups (Fig. 1) . Quantitative analyses reveal Gomisin N content ranges from 0.23% to 0.55% in S. chinensis fruits, exceeding levels of gomisin A (0.08–0.49%) but lower than schisandrin (0.41–0.79%) .

特性

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: ゴミシンNは、五味子のリグナン構造を含むさまざまな化学反応によって合成できます。 合成経路には、通常、リグナン構造の形成を促進するために、有機溶媒と触媒が使用されます .

工業生産方法: ゴミシンNの工業生産には、エタノールやメタノールなどの溶媒を用いて、五味子から化合物を抽出することが含まれます。 抽出物は、クロマトグラフィーなどのプロセスによって精製され、ゴミシンNが単離されます .

化学反応の分析

反応の種類: ゴミシンNは、酸化、還元、置換反応など、いくつかの種類の化学反応を受けます。 これらの反応は、化合物の構造を修飾してその薬理学的特性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤は、制御された条件下でゴミシンNを酸化するために使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、ゴミシンNを還元するために使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、生物活性が増強された修飾されたリグナン構造です。 これらの生成物は、多くの場合、さらなる薬理学的研究に使用されます .

4. 科学的研究への応用

ゴミシンNは、幅広い科学的研究への応用があります。

化学: リグナン合成と修飾の研究のためのモデル化合物として使用されます。

生物学: ゴミシンNは、特に肥満の研究において、脂質とグルコースの代謝に関する研究で使用されています.

科学的研究の応用

Anticancer Properties

Mechanism of Action

Gomisin N has been shown to enhance TRAIL-induced apoptosis in cancer cells. It promotes the cleavage of key apoptotic markers such as caspase-3 and caspase-8 through the up-regulation of TRAIL receptors (DR4 and DR5) via reactive oxygen species (ROS) generation. This mechanism is crucial for overcoming resistance to TRAIL in various cancer cell lines, including HeLa and HepG2 cells .

Case Studies

- Hepatic Carcinoma : In a study involving HepG2 cells, Gomisin N significantly induced apoptosis and inhibited cell proliferation at high concentrations. The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) remained unchanged, indicating a shift towards apoptosis .

- Melanoma : Gomisin N has also shown potential in inhibiting melanogenesis, suggesting its application in skin whitening products. It regulates the PI3K/Akt signaling pathway, which is involved in melanin synthesis .

Metabolic Disorders

Anti-Adipogenic Effects

Research indicates that Gomisin N can inhibit adipogenesis and prevent obesity-related conditions. In animal models subjected to a high-fat diet, Gomisin N reduced body weight, adipose tissue mass, and serum levels of glucose and triglycerides. This suggests its potential as a therapeutic agent for metabolic syndrome .

Hepatoprotective Effects

Gomisin N exhibits protective effects against hepatic steatosis by attenuating endoplasmic reticulum (ER) stress. It has been documented to modulate signaling pathways associated with liver health, making it a candidate for treating liver diseases .

Neuropharmacological Effects

Gomisin N has been reported to possess sedative and hypnotic properties, potentially mediated through modulation of serotonergic and GABAergic systems. This opens avenues for its application in treating anxiety and sleep disorders .

Summary Table of Applications

作用機序

ゴミシンNは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

Table 1. Structural Features of Key Lignans

| Compound | Core Structure | Key Substituents |

|---|---|---|

| Gomisin N | Dibenzocyclooctadiene | Methoxy (OCH₃), methyl (CH₃) groups |

| This compound | Dibenzocyclooctadiene | Hydroxyl (OH) groups |

| Gomisin A | Dibenzocyclooctadiene | Hydroxyl (OH), additional OCH₃ |

| Schisandrol A | Diarylheptanoid | Hydroxyl (OH), no cyclooctadiene ring |

Quantitative and Distributional Differences

Gomisin N is more abundant in S. chinensis than other lignans, making it a primary therapeutic candidate. However, its content decreases during seed germination, unlike schisandrin and gomisin A . It is also isolated from non-Schisandra species (e.g., Lagerstroemia balansae, Salvia spp.), indicating broader botanical distribution .

Table 2. Content Variability in S. chinensis Fruits

| Compound | Content Range (%) | Key Source Location |

|---|---|---|

| Gomisin N | 0.23–0.55 | Site 7 (highest) |

| Gomisin A | 0.08–0.49 | Site 8 (highest) |

| Schisandrin | 0.41–0.79 | Site 14 (highest) |

Antioxidant and Stress Response

Anti-Cancer Effects

Hormonal and Enzymatic Modulation

- Gomisin N & Schisandrol A : Both restore testosterone levels under oxidative stress (250 μg/mL SCE + 50 μM dose) .

- Gomisin A & C : Inhibit CYP3A4 and CYP2C19, respectively, unlike Gomisin N .

- Gomisin G : Dose-dependent acetylcholinesterase (AChE) inhibition (IC₅₀ = 15.5 μM), a trait absent in Gomisin N .

生物活性

Gomisin N (GN) is a lignan derived from the fruit of Schisandra chinensis, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This article presents a detailed overview of the biological activity of gomisin N, supported by various research findings and case studies.

1. Anticancer Activity

Gomisin N has demonstrated significant anti-cancer properties across various studies. It enhances TRAIL-induced apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment.

- TRAIL-Induced Apoptosis : Research indicates that GN enhances the cleavage of caspase-3, caspase-8, and PARP-1, which are critical markers of apoptosis. This effect is mediated through the up-regulation of TRAIL receptors DR4 and DR5, leading to increased apoptosis in cancer cells treated with TRAIL and GN .

- Reactive Oxygen Species (ROS) : The enhancement of TRAIL-induced apoptosis by GN is associated with increased ROS production. Antioxidants like N-acetyl cysteine (NAC) have been shown to inhibit this ROS generation and the subsequent up-regulation of DR4 and DR5 .

Case Studies

- A study on hepatic carcinoma cells demonstrated that GN significantly induces cell death at higher concentrations, confirming its effectiveness as an anti-cancer agent . Morphological changes consistent with apoptosis were observed in treated cells.

2. Hepatoprotective Effects

Gomisin N exhibits protective effects against liver damage, particularly in models of high-fat diet-induced obesity.

- Inhibition of Adipogenesis : GN has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, primarily by impairing mitotic clonal expansion during early adipogenesis. This occurs through cell cycle arrest at the G1/S phase transition .

- Regulation of Energy Metabolism : In vivo studies indicate that GN regulates lipid accumulation and promotes energy metabolism via AMP-activated protein kinase (AMPK) signaling pathways .

3. Anti-inflammatory Activity

Gomisin N also possesses notable anti-inflammatory properties.

- Inhibition of Inflammatory Mediators : In vitro studies show that GN inhibits nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW 264.7 macrophage cells . This suggests its potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Q & A

Q. What are the primary pharmacological activities of Gomisin N identified in preclinical studies?

Gomisin N, a dibenzocyclooctadiene lignan, has been studied for its antitumor and anti-inflammatory properties. Key preclinical studies utilize in vitro models (e.g., cancer cell lines like LoVo colon cancer cells) to assess dose-dependent effects on cell viability (MTT assays) and colony formation . For example, Gomisin N demonstrated mild growth suppression in LoVo cells compared to Gomisin G, highlighting the need for structure-activity relationship (SAR) analyses to identify critical functional groups . Methodologically, researchers should prioritize standardized cell culture conditions and include negative controls (e.g., Gomisin O) to isolate compound-specific effects.

Q. How can researchers identify molecular targets of Gomisin N?

Target identification involves techniques like kinase activity profiling (e.g., phosphorylation assays for AKT, ERK) and flow cytometry for apoptosis/cycle analysis . For mechanistic clarity, combine RNA sequencing with siRNA-mediated gene silencing to validate pathways (e.g., PI3K/AKT suppression). Reference existing protocols from studies on structurally similar lignans (e.g., Gomisin G’s AKT inhibition ) to optimize experimental workflows.

Advanced Research Questions

Q. How should researchers address contradictory data on Gomisin N’s efficacy across studies?

Contradictions often arise from variations in experimental design, such as cell line specificity, compound purity, or assay sensitivity. For example, Gomisin N showed mild activity in LoVo cells but no effect in MDA-MB-231 breast cancer models . To resolve discrepancies:

- Perform comparative dose-response studies across multiple cell lines.

- Validate compound identity/purity via HPLC and NMR (per guidelines in ) .

- Use multi-omics approaches (proteomics/metabolomics) to identify context-dependent mechanisms .

Q. What strategies optimize the study of Gomisin N’s synergistic effects with other compounds?

Synergy studies require combinatorial index (CI) calculations (e.g., Chou-Talalay method) and rigorous controls:

- Test Gomisin N with chemotherapeutics (e.g., 5-fluorouracil) at varying ratios.

- Include isobolograms to distinguish additive vs. synergistic interactions.

- Monitor off-target effects using transcriptomic profiling ( ) .

Methodological and Reproducibility Considerations

Q. What are critical factors in designing reproducible experiments for Gomisin N?

- Compound sourcing : Use certified suppliers and verify purity (>95% by HPLC).

- Cell line authentication : STR profiling to avoid cross-contamination.

- Data transparency : Report raw data (e.g., colony counts, flow cytometry plots) in supplementary materials ( ) .

- Statistical rigor : Predefine sample sizes (power analysis) and use non-parametric tests for non-normal distributions () .

Q. How can researchers standardize Gomisin N quantification in complex matrices (e.g., plant extracts)?

- Employ LC-MS/MS with stable isotope-labeled internal standards.

- Validate methods per ICH guidelines (linearity, LOD/LOQ, recovery rates).

- Cross-reference with published protocols for Schisandra chinensis lignans () .

Data Interpretation and Reporting

Q. How should researchers contextualize Gomisin N’s bioactivity relative to other lignans?

- Create SAR tables comparing IC50 values, lipophilicity (LogP), and hydrogen-bonding capacity across lignans (e.g., Gomisin G, N, O).

- Use molecular docking to correlate bioactivity with binding affinities to targets like AKT .

Q. What are best practices for reporting negative or inconclusive results?

- Disclose all experimental parameters (e.g., solvent used, incubation time).

- Discuss potential limitations (e.g., low bioavailability, assay interference).

- Archive datasets in public repositories (e.g., Zenodo) to support meta-analyses () .

Ethical and Translational Challenges

Q. What ethical considerations apply to in vivo studies of Gomisin N?

- Adhere to ARRIVE guidelines for animal studies: justify sample sizes, report humane endpoints.

- Address potential herb-drug interactions in translational research () .

Q. How can researchers bridge the gap between Gomisin N’s in vitro and in vivo efficacy?

- Conduct pharmacokinetic studies (e.g., bioavailability, tissue distribution in rodent models).

- Use xenograft models with humanized liver systems to mimic metabolic pathways () .

Data Presentation and Peer Review

Q. What supplementary materials are essential for validating Gomisin N studies?

- Include raw spectra (NMR, HRMS), cell viability curves , and statistical code (R/Python scripts).

- Follow Beilstein Journal guidelines for supporting information () .

Q. How should researchers respond to peer critiques about methodological limitations?

- Revise manuscripts to clarify protocols (e.g., detailed Western blot conditions).

- Perform additional experiments (e.g., dose-range finding) if requested.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。